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molecular formula C13H16N2O3 B8442555 4-(2-Oxo-2-(piperazin-1-yl)ethoxy)benzaldehyde

4-(2-Oxo-2-(piperazin-1-yl)ethoxy)benzaldehyde

Cat. No. B8442555
M. Wt: 248.28 g/mol
InChI Key: UBIHBMRRYLPJPF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09238656B2

Procedure details

tert-Butyl 4-(2-(4-formylphenoxy)acetyl)piperazine-1-carboxylate (54) was treated in an analogous manner to compound 50 to yield the desired product (60%) as a pale yellow solid. LCMS: 97% (M++1).
Name
tert-Butyl 4-(2-(4-formylphenoxy)acetyl)piperazine-1-carboxylate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
compound 50
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Yield
60%

Identifiers

REACTION_CXSMILES
[CH:1]([C:3]1[CH:25]=[CH:24][C:6]([O:7][CH2:8][C:9]([N:11]2[CH2:16][CH2:15][N:14](C(OC(C)(C)C)=O)[CH2:13][CH2:12]2)=[O:10])=[CH:5][CH:4]=1)=[O:2].O=C(N1CCNCC1)COC1C=C(C=CC=1)C=O>>[O:10]=[C:9]([N:11]1[CH2:16][CH2:15][NH:14][CH2:13][CH2:12]1)[CH2:8][O:7][C:6]1[CH:5]=[CH:4][C:3]([CH:1]=[O:2])=[CH:25][CH:24]=1

Inputs

Step One
Name
tert-Butyl 4-(2-(4-formylphenoxy)acetyl)piperazine-1-carboxylate
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)C1=CC=C(OCC(=O)N2CCN(CC2)C(=O)OC(C)(C)C)C=C1
Name
compound 50
Quantity
0 (± 1) mol
Type
reactant
Smiles
O=C(COC=1C=C(C=O)C=CC1)N1CCNCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
O=C(COC1=CC=C(C=O)C=C1)N1CCNCC1
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 60%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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